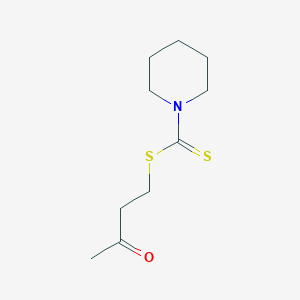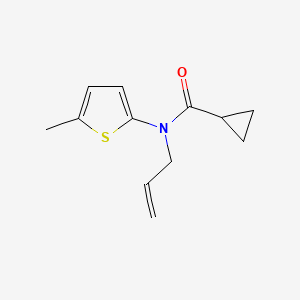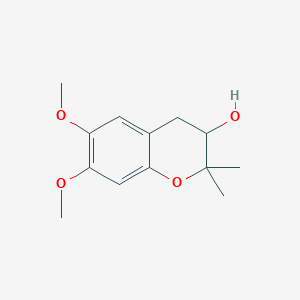![molecular formula C24H31ClN2O B14537488 4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol CAS No. 62391-52-0](/img/structure/B14537488.png)
4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is a chemical compound with the molecular formula C24H31ClN2O It is known for its unique structure, which includes a phenol group, a chlorinated ethyl chain, and a cyclohexylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol typically involves multiple steps. One common method includes the reaction of 4-cyclohexylpiperazine with 1-chloro-2-phenylethyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with phenol in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorinated ethyl chain can be reduced to form the corresponding ethyl derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-5-((4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-yl)carbamoyl)pyridin-2-yl)piperidine-4-carboxylic acid
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[1-Chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
62391-52-0 |
|---|---|
Molecular Formula |
C24H31ClN2O |
Molecular Weight |
399.0 g/mol |
IUPAC Name |
4-[1-chloro-2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol |
InChI |
InChI=1S/C24H31ClN2O/c25-23(19-11-13-22(28)14-12-19)24(20-7-3-1-4-8-20)27-17-15-26(16-18-27)21-9-5-2-6-10-21/h1,3-4,7-8,11-14,21,23-24,28H,2,5-6,9-10,15-18H2 |
InChI Key |
RNZAJFWKSHZZMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(C3=CC=CC=C3)C(C4=CC=C(C=C4)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





silane](/img/structure/B14537421.png)
![(E)-N-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)methanimine](/img/structure/B14537426.png)





![6-(4-Fluorophenoxy)-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14537461.png)
![2-[2-(Methylsulfanyl)-4-phenyl-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B14537465.png)


